molecular formula C9H11BrFN B13186165 1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine

1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13186165
M. Wt: 232.09 g/mol
InChI Key: LMMBXCIKKHWWMB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine is an organic compound that features a brominated aromatic ring, a methyl group, and a fluorinated ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine typically involves the bromination of 3-methylphenyl compounds followed by fluorination and amination steps. One common method involves the reaction of 4-bromo-3-methylphenyl ethanone with appropriate fluorinating agents and subsequent conversion to the amine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and fluorinated ethylamine side chain can interact with various enzymes and receptors, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-methylphenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFN/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9H,5,12H2,1H3

InChI Key

LMMBXCIKKHWWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CF)N)Br

Origin of Product

United States

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